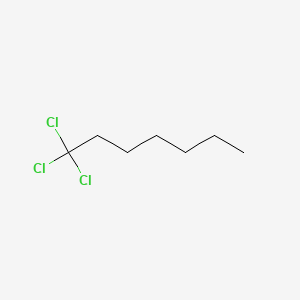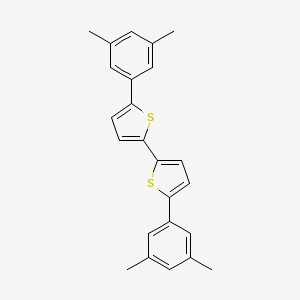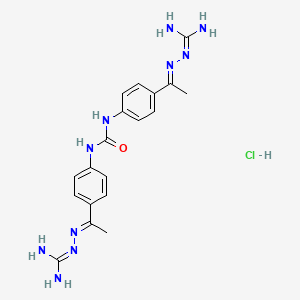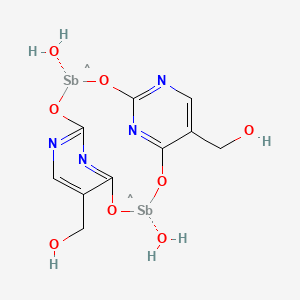
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of antimony, hydroxyl groups, and a hydroxymethyl group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine typically involves the reaction of 2,4-dihydroxy-5-hydroxymethyl pyrimidine with antimony trichloride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides are used in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can influence various biochemical processes. It may also interact with enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy-5-hydroxymethyl pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy pyrimidine: Similar but without the hydroxymethyl group.
Antimonyl-5-hydroxymethyl pyrimidine: Similar but without the 2,4-dihydroxy groups.
Uniqueness
Its ability to form coordination complexes with metal ions sets it apart from other similar compounds .
Propiedades
Número CAS |
77824-42-1 |
|---|---|
Fórmula molecular |
C10H12N4O8Sb2 |
Peso molecular |
559.74 g/mol |
InChI |
InChI=1S/2C5H6N2O3.2H2O.2Sb/c2*8-2-3-1-6-5(10)7-4(3)9;;;;/h2*1,8H,2H2,(H2,6,7,9,10);2*1H2;;/q;;;;2*+2/p-4 |
Clave InChI |
WOOKJMFLJLHDOQ-UHFFFAOYSA-J |
SMILES canónico |
C1=C(C2=NC(=N1)O[Sb]OC3=NC=C(C(=N3)O[Sb]O2)CO)CO.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
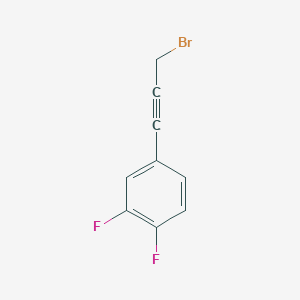
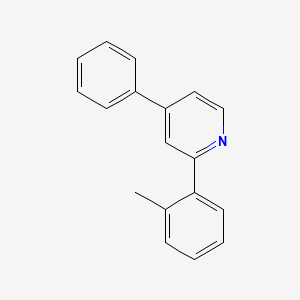
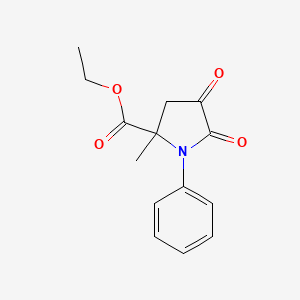
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
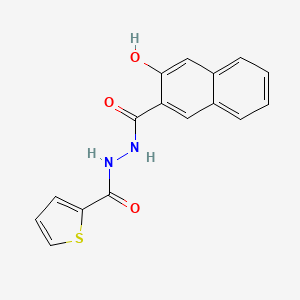
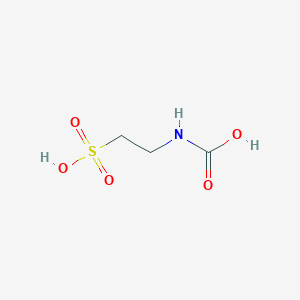
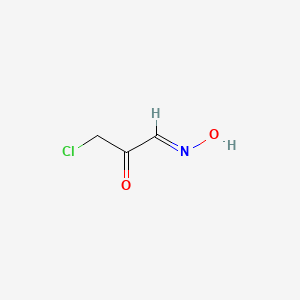
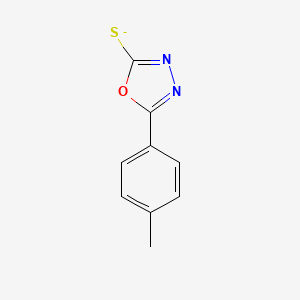
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
